Guaiacol valerate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

531-39-5 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

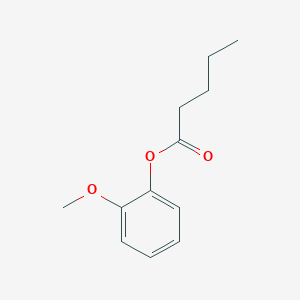

IUPAC Name |

(2-methoxyphenyl) pentanoate |

InChI |

InChI=1S/C12H16O3/c1-3-4-9-12(13)15-11-8-6-5-7-10(11)14-2/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

JIPVGERXYWGOOY-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)OC1=CC=CC=C1OC |

Canonical SMILES |

CCCCC(=O)OC1=CC=CC=C1OC |

Other CAS No. |

531-39-5 |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

Guaiacol valerate undergoes hydrolysis under acidic or basic conditions to regenerate its parent compounds:

-

Acid-Catalyzed Hydrolysis : Protonation of the ester carbonyl group increases electrophilicity, facilitating nucleophilic attack by water. The reaction proceeds via a tetrahedral intermediate.

-

Base-Catalyzed Hydrolysis (Saponification) : Hydroxide ions deprotonate water, forming a nucleophile that cleaves the ester bond, yielding guaiacol and valerate salts.

Experimental Conditions :

| Catalyst | Temperature | Reaction Time | Yield |

|---|---|---|---|

| HSO | 80–100°C | 2–4 hours | >90% |

| NaOH | 60–80°C | 1–3 hours | 85–88% |

Thermal Stability and Decomposition

This compound decomposes at elevated temperatures (≥200°C), producing:

-

Guaiacol derivatives : Methoxy phenols and catechol analogs.

Pyrolysis Pathways :

-

Radical Formation : Homolytic cleavage of the ester bond generates guaiacol and valeryloxyl radicals.

-

Rearrangement : Radicals undergo recombination or further decomposition into smaller hydrocarbons .

Oxidative and Photochemical Reactions

Limited studies suggest this compound participates in:

-

Photonitration : Under UV light and NO, nitro derivatives form, similar to guaiacol’s behavior .

-

Enzymatic Oxidation : Peroxidases (e.g., lignin peroxidase) may oxidize the methoxy group, though this is speculative for the valerate ester .

Comparative Reactivity

| Reaction Type | This compound | Guaiacol |

|---|---|---|

| Hydrolysis Rate | Moderate | Fast (phenolic OH) |

| Thermal Decomposition | >200°C | >150°C |

| Oxidative Stability | High | Low (prone to quinone formation) |

Q & A

Q. How is Guaiacol Valerate synthesized, and what are the key reaction conditions?

- Methodological Answer : this compound is synthesized via esterification, where guaiacol (2-methoxyphenol) reacts with valeric acid or its derivatives. Key steps include:

- Catalyst Selection : Acid catalysts (e.g., sulfuric acid) or enzymatic catalysts (e.g., lipases) are used to enhance reaction efficiency .

- Solvent System : Non-polar solvents (e.g., toluene) improve ester yield by removing water via azeotropic distillation.

- Reaction Monitoring : Thin-layer chromatography (TLC) or gas chromatography (GC) tracks reaction progress.

- Purification : Column chromatography or recrystallization isolates the product.

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR identify functional groups (e.g., methoxy, ester carbonyl) and confirm molecular structure .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- FT-IR : Confirms ester C=O stretching (~1740 cm) and aromatic C-O vibrations .

Q. How can researchers assess the purity of this compound?

- Methodological Answer :

- Chromatography : HPLC with UV detection quantifies impurities; GC-MS detects volatile byproducts.

- Melting Point Analysis : Sharp melting ranges indicate high crystallinity and purity.

- Elemental Analysis : Matches theoretical vs. experimental C/H/O percentages .

Advanced Research Questions

Q. How do microbial co-cultures influence valerate production, and can this be applied to this compound synthesis?

- Methodological Answer :

- Cross-Feeding Studies : Co-culturing Megasphaera spp. with lactose-fermenting bacteria (e.g., Streptococcus thermophilus) enhances valerate formation via metabolic cross-talk. Researchers should:

Optimize carbon sources (e.g., lactose) to stimulate cross-feeding .

Use -isotope tracing to map metabolic pathways.

Apply kinetic modeling to predict yield under varying pH/temperature conditions .

- Application to this compound : Replace valerate precursors with guaiacol derivatives to explore analogous pathways.

Q. What computational methods are effective for analyzing this compound’s conformational dynamics?

- Methodological Answer :

- DFT Calculations : Use B3LYP-D3BJ/6-31+G(d,p) to optimize geometry and predict rotational constants .

- MP2/cc-pVDZ : Compensates for basis-set limitations in modeling large-amplitude motions (e.g., ester group rotation) .

- Molecular Dynamics (MD) : Simulate solvent interactions and thermal stability using GROMACS or AMBER.

Q. How can researchers resolve contradictions in reported synthesis yields of this compound?

- Methodological Answer :

- Meta-Analysis : Systematically compare protocols (catalysts, solvents, temperatures) across studies.

- Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., catalyst concentration vs. reaction time).

- Error Analysis : Quantify measurement uncertainties in GC or HPLC data using standard calibration curves .

Q. What strategies improve the stability of this compound in biological assays?

- Methodological Answer :

- Degradation Studies : Use accelerated stability testing (e.g., 40°C/75% RH) with LC-MS to identify degradation products.

- Formulation Optimization : Encapsulate in cyclodextrins or lipid nanoparticles to reduce hydrolysis .

- pH Buffering : Maintain pH 6–7 in aqueous solutions to minimize ester bond cleavage.

Q. How can NMR crystallography address discrepancies in this compound’s solid-state structure?

- Methodological Answer :

- Synchrotron XRD : Resolve crystal packing and hydrogen-bonding networks.

- Solid-State NMR : Compare chemical shifts with DFT-predicted values to validate polymorphic forms .

- Pair Distribution Function (PDF) Analysis : Resolve amorphous vs. crystalline phase contributions .

Methodological Best Practices

- Data Reproducibility : Document catalyst batches, solvent purity, and instrument calibration in supplementary materials .

- Ethical Considerations : Adhere to institutional guidelines for handling bioactive esters, especially in microbial or cell-based assays .

- Interdisciplinary Collaboration : Combine synthetic chemistry with computational biology to explore structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.